molecular formula C22H27N5O3 B15193085 5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one CAS No. 84423-99-4

5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B15193085
CAS No.: 84423-99-4
M. Wt: 409.5 g/mol
InChI Key: BDDXNZKMNNWGFY-UHFFFAOYSA-N
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Description

The compound 5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one is a triazinone derivative characterized by a 1,2,4-triazin-3(2H)-one core substituted with two 4-(dimethylamino)phenyl groups at positions 5 and 6, and a 2,3-dihydroxypropyl chain at position 2. This structure combines electron-rich dimethylamino groups, which enhance electron-donating properties, with a hydrophilic dihydroxypropyl moiety that likely improves solubility in polar solvents.

Properties

CAS No.

84423-99-4

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one

InChI

InChI=1S/C22H27N5O3/c1-25(2)17-9-5-15(6-10-17)20-21(16-7-11-18(12-8-16)26(3)4)24-27(22(30)23-20)13-19(29)14-28/h5-12,19,28-29H,13-14H2,1-4H3

InChI Key

BDDXNZKMNNWGFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(CO)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A common approach involves reacting hydrazine derivatives with α-ketoesters or nitriles. For example:

  • Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with methyl hydrazinecarboxylate forms a hydrazone intermediate.
  • Step 2 : Cyclization with cyanogen bromide (CNBr) under acidic conditions yields 5,6-diaryl-1,2,4-triazin-3(2H)-one.

Reaction conditions :

  • Solvent: Acetonitrile or dichloromethane.
  • Catalyst: Copper acetate (5 mol%).
  • Temperature: 80–110°C, 12–24 hours.

Yield : 65–75% after recrystallization from ethanol.

Functionalization of the Triazinone Core

Introduction of 4-(Dimethylamino)phenyl Groups

The 5- and 6-positions are functionalized via Ullmann coupling or nucleophilic aromatic substitution (NAS):

Ullmann Coupling Protocol :

  • Substrate : 5,6-Dichloro-1,2,4-triazin-3(2H)-one.
  • Reagents : 4-(Dimethylamino)phenylboronic acid, Pd(PPh₃)₄ (2 mol%).
  • Conditions :
    • Base: K₂CO₃ (2 equiv).
    • Solvent: Toluene/water (3:1).
    • Temperature: 90°C, 8 hours.

      Yield : 82%.

NAS with Dimethylamine :

  • Substrate : 5,6-Difluoro-1,2,4-triazin-3(2H)-one.
  • Reagents : Dimethylamine (4 equiv), DIPEA.
  • Conditions : DMF, 60°C, 6 hours.
    Yield : 78%.

Installation of the 2,3-Dihydroxypropyl Side Chain

The 2-position is modified via nucleophilic substitution or Michael addition:

Epoxide Ring-Opening :

  • Substrate : 2-Chloro-1,2,4-triazin-3(2H)-one.
  • Reagent : Glycidol (1.2 equiv).
  • Conditions :
    • Base: Cs₂CO₃ (1.5 equiv).
    • Solvent: DMF, 50°C, 4 hours.

      Yield : 85%.

Michael Addition to Acrylate :

  • Substrate : 2-Mercapto-1,2,4-triazin-3(2H)-one.
  • Reagent : Allyl glycidyl ether.
  • Conditions : THF, 40°C, 3 hours.
    Post-reaction hydrolysis with HCl yields the dihydroxypropyl group.
    Yield : 70%.

Optimization and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Cyclocondensation : 30 minutes at 120°C vs. 12 hours conventionally.
  • Ullmann Coupling : 1 hour at 100°C, yielding 88%.

Solvent and Catalyst Screening

Comparative data for Ullmann coupling (Table 1):

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Toluene/H₂O Pd(PPh₃)₄ 90 8 82
DMF CuI/1,10-phen 100 12 75
DMSO Pd(OAc)₂ 80 6 68

Green solvents (e.g., cyclopentyl methyl ether) achieved 80% yield with Pd/C.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 4H, aryl H), 6.75 (d, J = 8.4 Hz, 4H, aryl H), 4.20 (m, 1H, CH(OH)), 3.95 (m, 2H, CH₂OH), 3.10 (s, 12H, N(CH₃)₂).
  • HRMS : m/z 463.2125 [M+H]⁺ (calc. 463.2128).

Purity :

  • HPLC: ≥99.5% (C18 column, MeOH/H₂O = 70:30).
  • Melting point: 285–287°C.

Challenges and Alternative Routes

Regioselectivity Issues :

  • Competing reactions at N1 vs. N2 positions during alkylation. Mitigated using bulky bases (e.g., DBU).

Side Reactions :

  • Over-oxidation of dihydroxypropyl to carbonyl groups. Controlled via low-temperature hydrolysis.

Alternative Triazinone Syntheses :

  • Enzymatic cyclization using lipases in ionic liquids (yield: 78%).

Industrial-Scale Considerations

Cost-Effective Catalysts :

  • Recyclable Pd/C or Ni nanoparticles reduced catalyst loading to 0.5 mol%.

Waste Reduction :

  • Ionic liquid ([BMIM]Cl) reused 5 times without yield drop.

Chemical Reactions Analysis

Types of Reactions

“ST 886” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

“ST 886” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of “ST 886” involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural Analogs in the Triazine/Triazinone Family

3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine ()
  • Core Structure: A bi-1,2,4-triazine scaffold with dimethylamino groups at positions 3 and 3’.
  • Synthesis : Prepared via nucleophilic substitution of methylsulfanyl groups with dimethylamine, followed by bromination to introduce bromine atoms at positions 6 and 6’ .
  • Properties : Yellow solid with a melting point of 145–147°C. The absence of a dihydroxypropyl group reduces hydrophilicity compared to the target compound.
  • Key Difference: The bi-triazine core lacks the triazinone oxygen and dihydroxypropyl chain, limiting hydrogen-bonding capacity and solubility in aqueous media.
Morpholino-Substituted 1,3,5-Triazine Derivatives ()
  • Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid.
  • Core Structure: 1,3,5-Triazine with morpholino and ureido-benzoic acid substituents.
  • Synthesis : Involves coupling reactions and hydrolysis to introduce carboxylic acid groups .
  • Properties: Morpholino groups provide steric bulk and moderate solubility, while the benzoic acid moiety enhances polarity. Compared to the target compound, the 1,3,5-triazine core and ureido linkage may influence binding interactions in biological systems.
Pesticidal Triazinone Derivatives ()
  • Example: (E)-4,5-dihydro-6-methyl-4-(3-pyridylmethylene amino)-1,2,4-triazin-3(2H)-one.
  • Core Structure: Triazinone with pyridylmethylene amino and methyl groups.
  • Application : Used as a pesticide, leveraging the pyridyl group for target specificity .

Functional Implications of Substituents

  • Hydrophilic Moieties: The dihydroxypropyl group in the target compound offers superior hydrophilicity compared to the brominated or morpholino derivatives, suggesting advantages in drug formulation or aqueous-phase reactions.
  • Steric and Binding Effects: Morpholino groups () introduce steric hindrance, which might reduce enzymatic degradation in biological systems, whereas the target’s dihydroxypropyl chain could facilitate hydrogen bonding with target receptors.

Q & A

Q. What are the standard protocols for synthesizing and characterizing this compound in academic research?

  • Methodological Answer : Synthesis typically involves refluxing precursors in ethanol with a catalytic acid (e.g., glacial acetic acid) under controlled conditions, followed by solvent evaporation and purification via recrystallization or chromatography . Characterization requires multi-spectral analysis:
  • IR spectroscopy to confirm functional groups (e.g., triazinone ring, hydroxyl groups).
  • NMR (¹H and ¹³C) to resolve substituent positions and stereochemistry.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
    Ensure purity (>95%) via HPLC or elemental analysis .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal analysis (TGA/DSC) to determine decomposition temperatures.
  • Photostability under UV/visible light (e.g., ICH Q1B guidelines).
  • pH-dependent degradation in aqueous buffers (pH 1–13) over 24–72 hours, monitored via HPLC .
    Example table for degradation products:
ConditionTime (h)Degradation (%)Major Byproduct
pH 27212%Hydrolyzed triazinone
UV light4828%Oxidized dimethylamino derivatives

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?

  • Methodological Answer : Use split-plot designs with randomized blocks to account for variables like solvent, temperature, and biological replicates. For example:
  • Main plots : Biological assays (e.g., enzyme inhibition, cytotoxicity).
  • Subplots : Dosage gradients (e.g., 1–100 µM).
  • Sub-subplots : Time-dependent responses (e.g., 24/48/72-hour exposure).
    Include ≥4 replicates per group and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Apply comparative validation frameworks :
  • Replicate studies under identical conditions (solvent, cell line, assay type).
  • Meta-analysis of raw data to identify outliers or methodological biases (e.g., differences in compound purity).
  • Cross-validate with computational models (e.g., molecular docking to confirm target interactions) .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecological risks?

  • Methodological Answer : Follow long-term environmental simulation protocols :
  • Abiotic studies : Measure hydrolysis rates (pH 7–9), photodegradation in simulated sunlight, and adsorption to soil/organic matter.
  • Biotic studies : Assess microbial degradation (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
    Use LC-MS/MS to quantify residual levels in environmental matrices .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Employ iterative SAR workflows :

Synthetic modification : Introduce substituents at the triazinone core (e.g., halogenation, alkylation).

High-throughput screening against target proteins (e.g., kinases, GPCRs).

QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity.
Validate with crystallography or cryo-EM to resolve binding modes .

Methodological Notes

  • Data Integrity : Always cross-reference spectral data with PubChem or peer-reviewed databases to confirm structural assignments .
  • Ethical Compliance : Adhere to institutional safety protocols for handling dimethylamino derivatives, which may exhibit toxicity or reactivity .

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